

physical and chemical properties of Casuarictin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Casuarictin
Cat. No.: B1680760

[Get Quote](#)

Casuarictin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casuarictin, an ellagitannin found in various plant species, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of the physical and chemical properties of **Casuarictin**, alongside detailed experimental protocols for its isolation and characterization. The document aims to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, facilitating further exploration of **Casuarictin**'s therapeutic potential.

Physicochemical Properties

Casuarictin is a complex hydrolysable tannin characterized by a central glucose core esterified with gallic acid and two hexahydroxydiphenyl (HHDP) groups.^{[1][2][3]} Its structural complexity gives rise to its unique chemical and biological properties.

General and Physical Properties

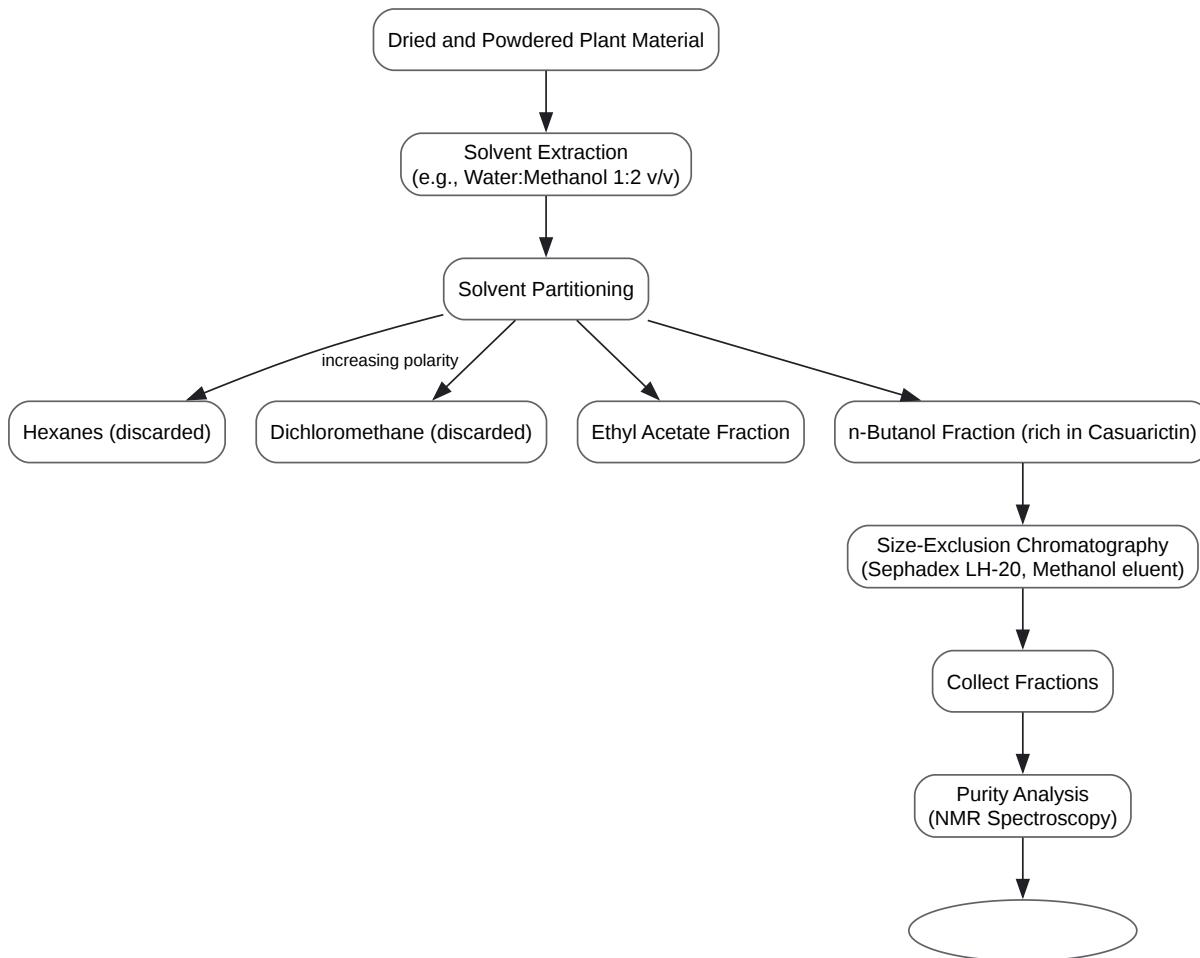
Property	Value	Source
Appearance	Grayish-white or yellow powder	[4]
Molecular Formula	C ₄₁ H ₂₈ O ₂₆	[1] [2] [3] [4] [5]
Molecular Weight	936.6 g/mol	[1] [5]
Exact Mass	936.0869 u	[2]
Predicted Boiling Point	1662.7 ± 65.0 °C	[4]
Predicted Density	2.23 ± 0.1 g/cm ³	[4]

Solubility

Solvent	Solubility	Source
DMSO	Soluble	[4] [6]
Methanol	Soluble	[4] [6]
Ethanol	Soluble	[6]
Pyridine	Soluble	[6]
Water	Slightly Soluble	[4]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for the structural elucidation of Casuarictin.


¹ H NMR (in Acetone-d ₆)	Chemical Shift (δ ppm)	Description	Source
Aromatic Protons	7.18	Singlet (galloyl group)	[1]
Aromatic Protons	6.38 - 6.69	Four singlets (HHDP groups)	[1]
Glucopyranose Protons	3.22 - 4.01	Multiplets	[1]
¹³ C NMR	Chemical Shift (δ ppm)	Description	Source
Ester Carbonyls	165 - 170	[1]	
Oxygenated Aromatic Carbons	100 - 110	[1]	

Experimental Protocols

Isolation and Purification of Casuarictin from Plant Material

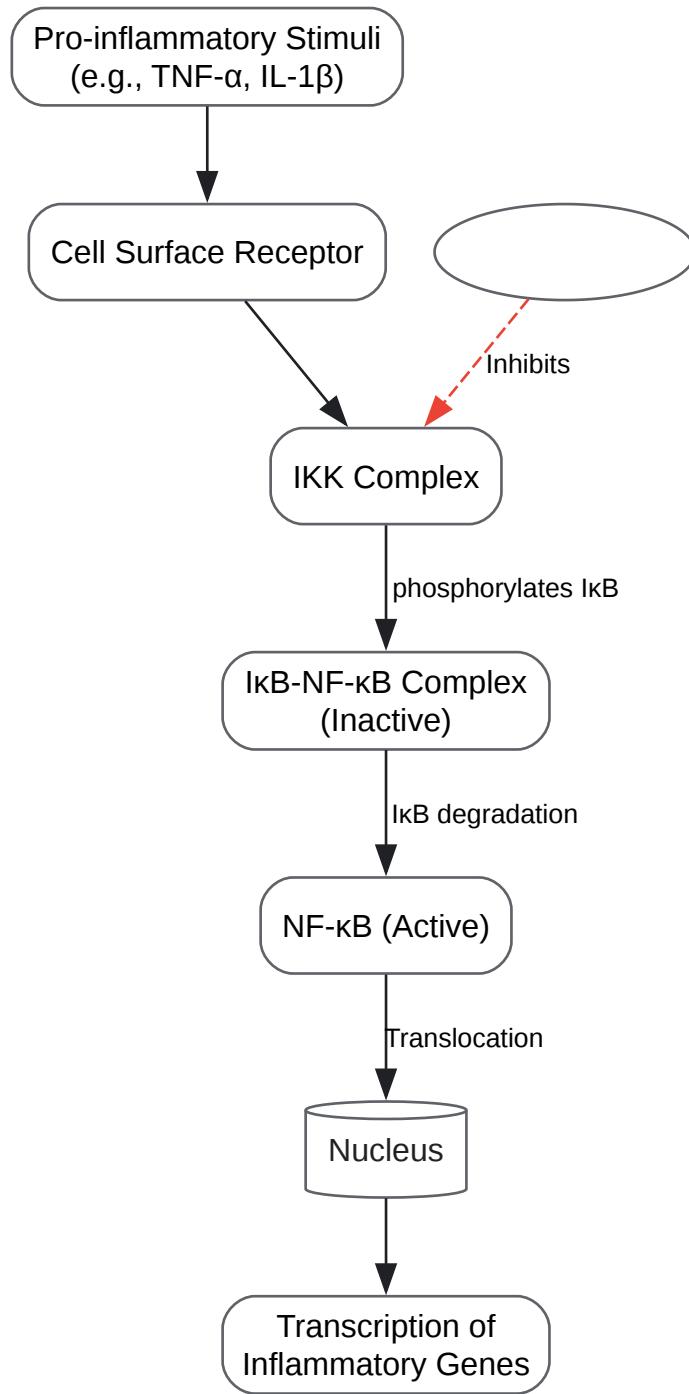
The following protocol is a generalized procedure based on methodologies reported for the isolation of **Casuarictin** from sources such as *Laguncularia racemosa* leaves.[\[1\]](#)[\[7\]](#)

Workflow for Casuarictin Isolation and Purification

[Click to download full resolution via product page](#)**Isolation and Purification Workflow for Casuarictin.**

Methodology:

- Extraction: The dried and powdered plant material is subjected to solvent extraction, typically with a mixture of water and methanol (1:2, v/v), to obtain a crude tannin-rich extract.[1]
- Partitioning: The crude extract is then partitioned successively with solvents of increasing polarity. This is commonly performed with hexanes, dichloromethane, ethyl acetate, and finally n-butanol to separate compounds based on their solubility.[1] The n-butanol fraction is generally enriched with **Casuarictin**.
- Chromatography: The n-butanol fraction is subjected to size-exclusion chromatography for further purification. Sephadex LH-20 is a commonly used stationary phase with methanol as the mobile phase.[1]
- Fraction Collection and Analysis: Fractions are collected and analyzed, typically by Nuclear Magnetic Resonance (NMR) spectroscopy, to identify those containing pure **Casuarictin**.[1]


Biological Activity and Signaling Pathways

Casuarictin exhibits a range of pharmacological properties, including antioxidant, anti-inflammatory, and anti-melanogenic activities.[1][8] Its anti-inflammatory effects are partly attributed to its ability to inhibit secretory phospholipase A2 (sPLA2) and the NF-κB signaling pathway.[1][9]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. [10] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. **Casuarictin** has been reported to inhibit this pathway.[9]

Inhibition of NF-κB Pathway by Casuarictin

[Click to download full resolution via product page](#)

Proposed Mechanism of NF-κB Pathway Inhibition by **Casuarictin**.

Conclusion

This technical guide consolidates the current knowledge on the physical and chemical properties of **Casuarictin**, providing essential data and methodologies for researchers. The presented information on its biological activities, particularly its role in modulating inflammatory pathways, highlights its potential as a lead compound in drug discovery and development. Further investigations are warranted to fully elucidate its mechanisms of action and therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Casuarictin | 79786-00-8 | Benchchem [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Casuarictin - Wikipedia [en.wikipedia.org]
- 4. bocsci.com [bocsci.com]
- 5. Casuarictin | C41H28O26 | CID 73644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Casuarictin | CAS:79786-00-8 | Manufacturer ChemFaces [chemfaces.com]
- 7. Evaluation of the Inhibitory Potential of Casuarictin, an Ellagitannin Isolated from White Mangrove (*Laguncularia racemosa*) Leaves, on Snake Venom Secretory Phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of Casuarictin]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1680760#physical-and-chemical-properties-of-casuarictin>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com